Anti-Trypanosomal Potency of 3β-Holaphyllamine vs. N-Methylated and 3-Amino-Deficient Congeners
3β-Holaphyllamine exhibits an IC50 of 0.40 ± 0.28 µM against Trypanosoma brucei rhodesiense (STIB900) bloodstream forms, placing it in the sub-micromolar activity tier (IC50 < 1.0 µM) [1]. This is approximately 5.3-fold less potent than its N-methylated derivative N-methylholaphyllamine (IC50 = 0.075 ± 0.004 µM), but approximately 37-fold more potent than holadienine (IC50 = 14.9 ± 2.1 µM), which lacks the C-3 amino group entirely [1]. The data confirm that an unsubstituted 3β-amino group is sufficient for sub-micromolar activity, while N-monomethylation represents the optimum for potency [1].
N-methyl 0.075 ± 0.004 µM
Holadienine 14.9 ± 2.1 µM
| Evidence Dimension | In vitro IC50 against T. brucei rhodesiense bloodstream forms |
|---|---|
| Target Compound Data | 3β-Holaphyllamine: IC50 = 0.40 ± 0.28 µM (n=2 independent determinations) |
| Comparator Or Baseline | N-methylholaphyllamine: IC50 = 0.075 ± 0.004 µM; Holadienine: IC50 = 14.9 ± 2.1 µM |
| Quantified Difference | N-methylholaphyllamine is ~5.3× more potent; holaphyllamine is ~37× more potent than holadienine (3-amino-deficient control) |
| Conditions | T. brucei rhodesiense STIB900 bloodstream forms; Alamar Blue assay; 72 h incubation; positive control melarsoprol |
Why This Matters
Holaphyllamine serves as the essential unsubstituted 3β-amino reference standard for anti-trypanosomal SAR; its potency anchor point enables quantitative assessment of the contribution of N-methylation, stereochemistry, and ring modifications to target activity.
- [1] Nnadi CO, Nwodo NJ, Kaiser M, Brun R, Schmidt TJ. Steroid Alkaloids from Holarrhena africana with Strong Activity against Trypanosoma brucei rhodesiense. Molecules. 2017;22(7):1129. doi:10.3390/molecules22071129 View Source
